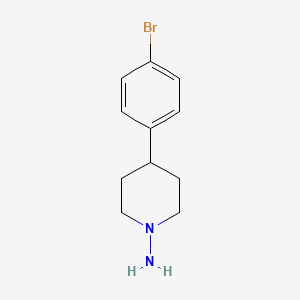![molecular formula C7H9BN2O3 B13461030 [2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methylcarbamoyl)pyridin-4-yl]boronic acid typically involves the reaction of a 2-halopyridine derivative with a metallating reagent to form an organometallic intermediate. This intermediate is then reacted with a borate ester to yield the desired boronic acid compound. The general reaction scheme is as follows:
Metallation: A 2-halopyridine compound is treated with a metallating reagent such as lithium or magnesium to form an organometallic intermediate.
Borate Ester Reaction: The organometallic intermediate is then reacted with a borate ester to form a complex salt.
Protonation: The complex salt is treated with a proton source to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.
Aplicaciones Científicas De Investigación
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of [2-(methylcarbamoyl)pyridin-4-yl]boronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the pyridine ring and the boronic acid group .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Pyridine-2-boronic acid
- [2-(carbamoyl)pyridin-4-yl]boronic acid
Uniqueness
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid is unique due to the presence of the methylcarbamoyl group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and a promising candidate for the development of new pharmaceuticals .
Propiedades
Fórmula molecular |
C7H9BN2O3 |
|---|---|
Peso molecular |
179.97 g/mol |
Nombre IUPAC |
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4,12-13H,1H3,(H,9,11) |
Clave InChI |
XDZFQEFWTJQQND-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1)C(=O)NC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B13460948.png)



![3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13460982.png)

![tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13460986.png)


![8-(4-Methylbenzenesulfonyl)-8-azadispiro[3.0.5^{5}.2^{4}]dodecane](/img/structure/B13461010.png)



![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
